molecular formula C18H13ClN6S B10867898 2-(4-chlorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-chlorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10867898
M. Wt: 380.9 g/mol
InChI Key: LMSWGLZGRNBMFQ-UHFFFAOYSA-N
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Description

2-[2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE is a complex heterocyclic compound that features a unique combination of pyrrolo, triazolo, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation, leading to apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds and disrupting the kinase’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE is unique due to its combination of pyrrolo, triazolo, and thiazole rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C18H13ClN6S

Molecular Weight

380.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole

InChI

InChI=1S/C18H13ClN6S/c1-10-11(2)25(18-20-7-8-26-18)16-14(10)17-22-15(23-24(17)9-21-16)12-3-5-13(19)6-4-12/h3-9H,1-2H3

InChI Key

LMSWGLZGRNBMFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)Cl)C5=NC=CS5)C

Origin of Product

United States

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